molecular formula C22H24N4O2 B14934069 N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B14934069
M. Wt: 376.5 g/mol
InChI Key: OUHATMCPYQIJTP-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole moiety linked to an indole structure, which is further modified with a methoxyethyl group. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Linking to Indole Structure: The benzimidazole derivative is then reacted with a suitable indole precursor. This step often involves coupling reactions facilitated by catalysts such as palladium or copper.

    Introduction of Methoxyethyl Group: The final step involves the alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide can be compared with similar compounds such as:

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter roles, respectively.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler benzimidazole or indole derivatives.

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H24N4O2/c1-28-14-13-26-15-17(16-7-2-5-10-20(16)26)22(27)23-12-6-11-21-24-18-8-3-4-9-19(18)25-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,23,27)(H,24,25)

InChI Key

OUHATMCPYQIJTP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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